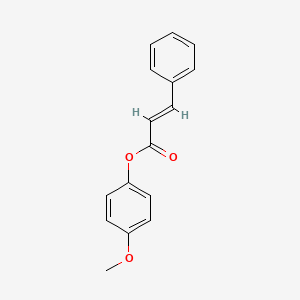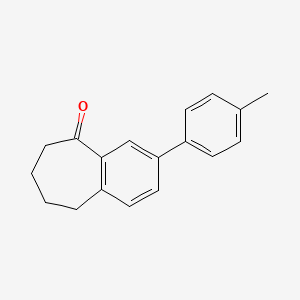
Diazene, 1,2-bis(3-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, 1,2-bis(3-iodophenyl)- is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its two iodophenyl groups attached to the diazene moiety. The presence of iodine atoms makes it a valuable compound in various chemical reactions and applications, especially in the field of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene, 1,2-bis(3-iodophenyl)- typically involves the reaction of aniline derivatives with nitrosobenzene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a solution of didodecyl 2,2’-(2,5-diethynyl-1,4-phenylene)bis(oxy)diacetate and 1,2-bis(4-iodophenyl)diazene in dry tetrahydrofuran and triethylamine is degassed with argon, followed by the addition of palladium(0) and copper(I) iodide catalysts. The reaction mixture is then stirred at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of diazene, 1,2-bis(3-iodophenyl)- often involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions: Diazene, 1,2-bis(3-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiolates are employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
科学的研究の応用
Diazene, 1,2-bis(3-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
作用機序
The mechanism of action of diazene, 1,2-bis(3-iodophenyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety and iodine atoms. The nitrogen-nitrogen double bond can undergo isomerization, while the iodine atoms can engage in halogen bonding and substitution reactions. These properties make it a versatile compound in synthetic chemistry and materials science .
類似化合物との比較
- 1,2-bis(4-iodophenyl)diazene
- 1,2-bis(3-bromophenyl)diazene
- 1,2-bis(3-chlorophenyl)diazene
Comparison: Diazene, 1,2-bis(3-iodophenyl)- is unique due to the presence of iodine atoms, which confer distinct reactivity and bonding characteristics compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it particularly valuable in the synthesis of complex organic molecules and materials .
特性
IUPAC Name |
bis(3-iodophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGSQXFRWVYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452835 |
Source


|
| Record name | 3,3'-diiodoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23377-21-1 |
Source


|
| Record name | 3,3'-diiodoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione](/img/structure/B3049975.png)










![1-Oxaspiro[4.5]decan-4-one](/img/structure/B3049992.png)
